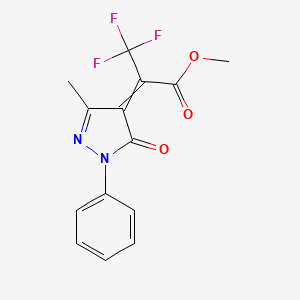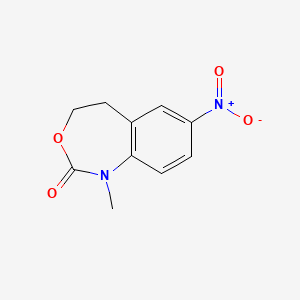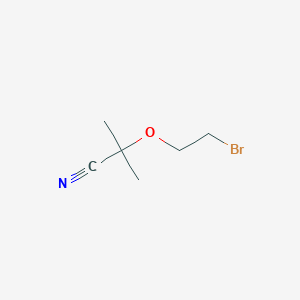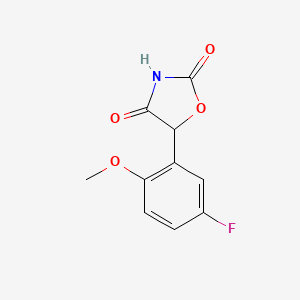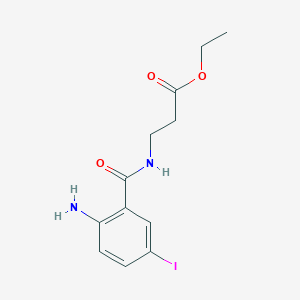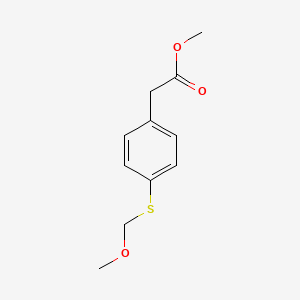![molecular formula C7H3F2NO B8360282 4,6-Difluorobenzo[d]oxazole](/img/structure/B8360282.png)
4,6-Difluorobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of fluorine atoms at the 4 and 6 positions of the benzene ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with 4,6-difluorobenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as metal nanoparticles or ionic liquids may also be employed to improve the reaction rate and selectivity .
化学反応の分析
Types of Reactions
4,6-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to electrophilic substitution reactions, particularly at the nitrogen atom.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while electrophilic substitution with halogens can produce halogenated oxazoles .
科学的研究の応用
4,6-Difluorobenzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
作用機序
The mechanism of action of 4,6-Difluorobenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to the inhibition or activation of biological pathways, depending on the specific application .
類似化合物との比較
Similar Compounds
4,6-Dichlorobenzo[d]oxazole: Similar in structure but with chlorine atoms instead of fluorine.
4,6-Dibromobenzo[d]oxazole: Contains bromine atoms at the 4 and 6 positions.
4,6-Diiodobenzo[d]oxazole: Features iodine atoms at the same positions.
Uniqueness
4,6-Difluorobenzo[d]oxazole is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms are highly electronegative and can significantly influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in medicinal chemistry and materials science .
特性
分子式 |
C7H3F2NO |
|---|---|
分子量 |
155.10 g/mol |
IUPAC名 |
4,6-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H |
InChIキー |
FGRDQHHMFXMKSA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1OC=N2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


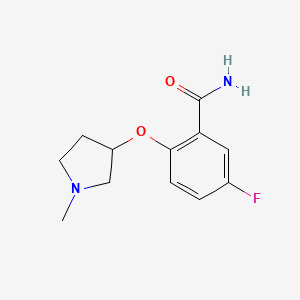
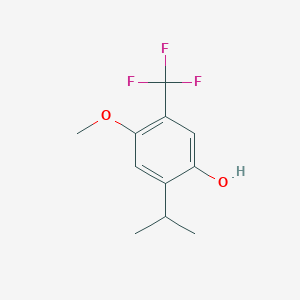
![Pyrimido[4,5-b]Quinolin-4(3H)-One-2-Carboxamide](/img/structure/B8360225.png)
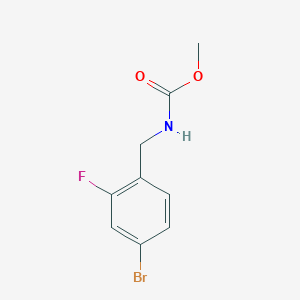
![5-Hydroxy-6-propyl benzo[1.3]dioxole](/img/structure/B8360236.png)
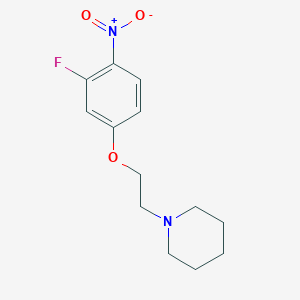
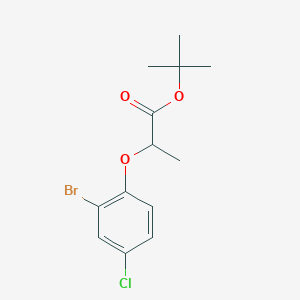
![5-[4-(1-Methylethyl)-1-piperazinyl]-2-nitrobenzaldehyde](/img/structure/B8360245.png)
